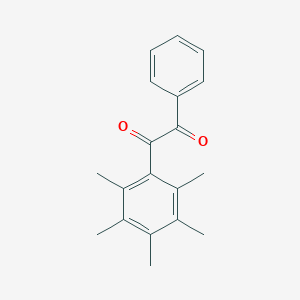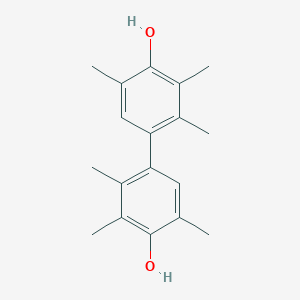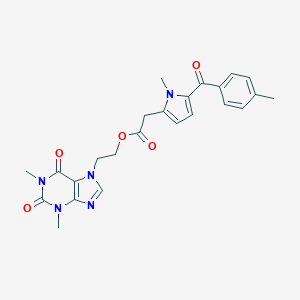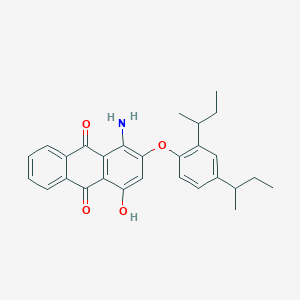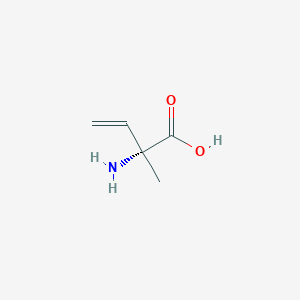![molecular formula C6H14NO8P B024755 [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate CAS No. 109515-01-7](/img/structure/B24755.png)
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate, also known as ATP (adenosine triphosphate), is a molecule that plays a crucial role in various biological processes. It is considered the energy currency of the cell and is involved in processes such as muscle contraction, nerve impulse transmission, and metabolic reactions.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is based on its ability to release energy when its phosphate bonds are hydrolyzed. This energy is used to power various cellular processes such as muscle contraction, ion transport, and synthesis of macromolecules. [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is also involved in signaling pathways and acts as a neurotransmitter in the nervous system.
Biochemical and Physiological Effects
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has several biochemical and physiological effects on the body. It is involved in the regulation of cellular metabolism, the maintenance of ion gradients across cell membranes, and the regulation of gene expression. It is also involved in the contraction of muscle fibers, the transmission of nerve impulses, and the synthesis of macromolecules such as proteins and nucleic acids.
実験室実験の利点と制限
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a widely used molecule in laboratory experiments due to its importance in various biological processes. Its advantages include its abundance in living cells, its stability, and its ability to release energy when hydrolyzed. However, its limitations include its susceptibility to degradation by enzymes and its potential interference with other cellular processes.
将来の方向性
Future research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could focus on the development of new methods for its synthesis and detection. It could also explore its role in disease states such as cancer and neurodegenerative disorders. Additionally, research could focus on the development of new drugs that target [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate and its associated signaling pathways.
Conclusion
In conclusion, [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a vital molecule in various biological processes and has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could have significant implications for our understanding of cellular metabolism and the development of new therapies for diseases.
合成法
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is synthesized in the body through a process called cellular respiration. This process occurs in the mitochondria and involves the breakdown of glucose to produce [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate. The process involves several steps, including glycolysis, the Krebs cycle, and oxidative phosphorylation.
科学的研究の応用
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has been extensively studied in various fields of scientific research. In biochemistry, it is used as a substrate for enzymes that catalyze chemical reactions. In physiology, it is used to study the energy metabolism of cells and tissues. In pharmacology, it is used as a target for drugs that modulate its activity. In genetics, it is used as a marker for gene expression and sequencing.
特性
CAS番号 |
109515-01-7 |
|---|---|
製品名 |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
分子式 |
C6H14NO8P |
分子量 |
259.15 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |
InChIキー |
GAKVBLIQIVXARX-SLPGGIOYSA-N |
異性体SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
同義語 |
glucosamine 4-phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



